molecular formula C23H24BrClN4O2 B11648604 Tert-butyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate

Tert-butyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate

Cat. No.: B11648604
M. Wt: 503.8 g/mol
InChI Key: OWKVAVDKPSSLQN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate: is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, substituted with a bromine atom and a chlorophenyl group, and further functionalized with a piperazine ring bearing a tert-butyl carbamate group. Quinazoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Bromination and Chlorination:

    Piperazine Functionalization: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline core, potentially reducing the double bonds or the nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine, chlorine, and various nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Tert-butyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate: has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Quinazoline derivatives are explored for their therapeutic potential, and this compound may serve as a lead compound in drug discovery.

    Industry: It can be used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the bromine and chlorophenyl groups may enhance its binding affinity and specificity. The piperazine ring can further modulate its pharmacokinetic properties, improving its bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-butyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate stands out due to the presence of the quinazoline core, which imparts unique biological activities. The combination of bromine and chlorophenyl groups further enhances its chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C23H24BrClN4O2

Molecular Weight

503.8 g/mol

IUPAC Name

tert-butyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C23H24BrClN4O2/c1-23(2,3)31-22(30)29-12-10-28(11-13-29)21-26-19-9-8-15(24)14-17(19)20(27-21)16-6-4-5-7-18(16)25/h4-9,14H,10-13H2,1-3H3

InChI Key

OWKVAVDKPSSLQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl

Origin of Product

United States

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